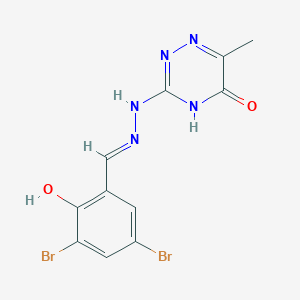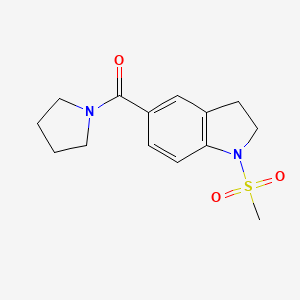![molecular formula C16H11BrN2O4 B6061075 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that belongs to the furan family. This compound is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide are primarily related to its ability to inhibit HDAC. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its ability to inhibit HDAC, which can lead to the activation of gene expression. Additionally, this compound has been shown to be effective against a wide range of cancer types and may have potential as a treatment for inflammatory diseases. One limitation of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its relatively low yield in the synthesis process.
Future Directions
There are several future directions for research on 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide. One area of research could focus on improving the synthesis method to increase the yield of this compound. Additionally, further research could investigate the potential of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the potential of combining 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide with other compounds to increase its effectiveness against cancer cells.
Conclusion:
In conclusion, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that has shown promise in scientific research due to its ability to inhibit HDAC and its effectiveness against a wide range of cancer types. Further research is needed to fully understand the potential of this compound as a treatment for other diseases and to improve the synthesis method to increase the yield of this compound.
Synthesis Methods
The synthesis of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the reaction of 2-furoyl chloride with 3-aminobenzoic acid to produce 3-(2-furoylamino)benzoic acid. This intermediate is then reacted with 5-bromo-2-furoyl chloride to produce the final product. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is widely used in scientific research due to its ability to inhibit the growth of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
5-bromo-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-14-7-6-13(23-14)16(21)19-11-4-1-3-10(9-11)18-15(20)12-5-2-8-22-12/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUUJCDHKWLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)

![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)

![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6061025.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(methoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B6061035.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6061037.png)
![1'-[(4-hydroxy-2-quinazolinyl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6061043.png)
![N-{[1-(2-furoyl)-4-piperidinyl]methyl}-2-furamide](/img/structure/B6061047.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)